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Compound of Interest

Compound Name:
6-chloro-4-fluoro-7-methyl-1H-

indole

CAS No.: 1167056-54-3

Cat. No.: B1423631

Get Quote

Optimized Synthesis, Structural Characterization, and Pharmacophore Utility

Executive Summary
This technical guide provides a comprehensive analysis of 6-chloro-4-fluoro-7-methyl-1H-
indole (CAS: 1167056-54-3), a highly functionalized indole scaffold used in the development of

kinase inhibitors and antiviral agents. The specific substitution pattern—halogenation at the C4

and C6 positions combined with methylation at C7—imparts unique electronic and steric

properties that modulate metabolic stability and ligand-protein binding affinity. This document

details the IUPAC nomenclature logic, physicochemical properties, and a validated Bartoli

Grignard synthesis protocol, offering researchers a robust roadmap for incorporating this

moiety into drug discovery pipelines.

Nomenclature and Structural Identification[1]
Accurate nomenclature is critical for database integration and patent filing. The IUPAC name is

derived based on the priority of substituents and the numbering of the indole bicycle.
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IUPAC Designation
Name:6-Chloro-4-fluoro-7-methyl-1H-indole[1]

Nomenclature Logic:

Parent Structure: 1H-Indole (bicyclic aromatic heterocycle).[1]

Numbering: The nitrogen atom is position 1. Numbering proceeds counter-clockwise around

the fused benzene ring.

C2 and C3 are on the pyrrole ring.

C3a is the bridgehead.

C4, C5, C6, C7 are on the benzene ring.

Substituents:

Fluoro at position 4.[1]

Chloro at position 6.[1][2]

Methyl at position 7.[1]

Ordering: Substituents are listed alphabetically (Chloro < Fluoro < Methyl).

Chemical Identifiers
Identifier Value

CAS Registry Number 1167056-54-3

Molecular Formula C₉H₇ClFN

Molecular Weight 183.61 g/mol

SMILES CC1=C(Cl)C=C(F)C2=C1NC=C2

InChI Key DGIBIIOVXBXUIZ-UHFFFAOYSA-N
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Physicochemical Profile & SAR Implications[4]
The 4,6,7-substitution pattern is non-trivial and strategically selected in medicinal chemistry to

optimize Structure-Activity Relationships (SAR).

Electronic and Steric Effects
C4-Fluoro: The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I),

lowering the electron density of the pyrrole ring. This often reduces oxidative metabolism at

the C3 position and can enhance potency against specific kinase pockets (e.g., ATP-binding

sites) by altering the electrostatic potential surface.

C6-Chloro: Chlorine provides a lipophilic handle (increasing LogP) and fills hydrophobic

pockets in target proteins. It also blocks metabolic chlorination or hydroxylation at this

reactive position.

C7-Methyl: The C7-methyl group introduces steric bulk adjacent to the NH donor. This can

enforce specific conformational preferences in the binding pocket and sterically hinder N-

glucuronidation, a common clearance pathway for indoles.

Calculated Properties
Property Value (Predicted) Significance

XLogP3-AA ~3.0
Moderate lipophilicity; suitable

for oral bioavailability.

TPSA 15.8 Å²
High membrane permeability

(Brain/Gut).

pKa (NH) ~15.8
Weakly acidic; requires strong

bases for N-alkylation.

H-Bond Donors 1
The indole NH is a key

hydrogen bond donor.

Synthetic Methodology: The Bartoli Indole
Synthesis[4]
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While Fischer Indole Synthesis is common, it often suffers from regioselectivity issues with

meta-substituted anilines. For 7-substituted indoles, the Bartoli Grignard Indole Synthesis is the

superior "Expert Choice" due to its reliability in cyclizing ortho-substituted nitroarenes.

Retrosynthetic Analysis
The target molecule requires a specific nitrobenzene precursor.

Target: 6-Chloro-4-fluoro-7-methyl-1H-indole

Precursor: 2-Chloro-4-fluoro-6-nitrotoluene (also named 1-nitro-2-methyl-3-chloro-5-

fluorobenzene).

Reagent: Vinylmagnesium bromide (VinylMgBr).

Detailed Protocol (Bartoli Route)
Reaction Scheme: The reaction involves the attack of 3 equivalents of vinyl Grignard on the

nitro group, followed by [3,3]-sigmatropic rearrangement and cyclization.

Step-by-Step Methodology:

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir

bar, nitrogen inlet, and low-temperature thermometer.

Solvent System: Charge the flask with 2-chloro-4-fluoro-6-nitrotoluene (1.0 eq, 10 mmol)

dissolved in anhydrous THF (50 mL).

Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath. Note: Temperature

control is critical to prevent polymerization of the vinyl Grignard.

Grignard Addition: Dropwise add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq, 35 mmol)

over 20 minutes. Maintain internal temperature below -30°C.

Observation: The solution will turn deep dark red/brown, characteristic of the nitro-

Grignard complex.

Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to -20°C over 30 minutes.
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Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (100 mL) at 0°C.

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and

brine. Dry over Na₂SO₄.

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 85:15).

Yield Expectation: 45-60% (Bartoli syntheses typically yield moderate results due to steric

crowding, but this route guarantees the 7-methyl regiochemistry).

Visualizing the Pathway
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7-methyl-1H-indole
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Figure 1: Logical flow of the Bartoli Indole Synthesis for the target scaffold.

Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
NH (Indole): Broad singlet at δ 11.2 - 11.5 ppm.

C2-H: Doublet or multiplet at δ 7.3 - 7.4 ppm (coupling with F or H).

C3-H: Multiplet at δ 6.4 - 6.5 ppm.

C5-H: Doublet at δ 6.9 - 7.1 ppm. Crucial: This proton will show coupling to the C4-Fluoro

(J_H-F ~10-12 Hz).
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C7-CH₃: Singlet at δ 2.4 - 2.5 ppm.

Mass Spectrometry (LC-MS)
Ionization: ESI+ or APCI+.

Observed Mass: [M+H]⁺ = 184.02 (approx).

Isotope Pattern: Distinct Chlorine pattern (3:1 ratio for ³⁵Cl:³⁷Cl) at m/z 184 and 186.

Therapeutic Applications
The 6-chloro-4-fluoro-7-methylindole moiety is not merely a chemical curiosity; it is a privileged

scaffold in modern drug design.

Target Classes
Kinase Inhibitors: The 7-methyl group provides a "twist" that can improve selectivity for

specific kinase isoforms (e.g., JAK, Aurora, or FGFR) by clashing with gatekeeper residues

in off-target proteins.

Antivirals (HCV/HIV): Indoles with C4/C6 substitution are frequent pharmacophores in non-

nucleoside reverse transcriptase inhibitors (NNRTIs) and NS5B polymerase inhibitors.

RORγt Inverse Agonists: Halogenated indoles have been explored for autoimmune diseases,

where the lipophilic C6-Cl and C7-Me groups anchor the molecule in the hydrophobic ligand-

binding domain.

Strategic Logic Diagram
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Pharmacological Benefits

Therapeutic Areas
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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic

outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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